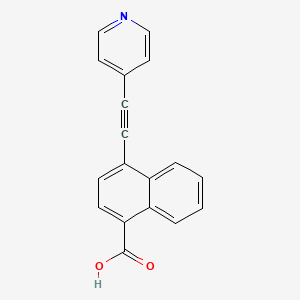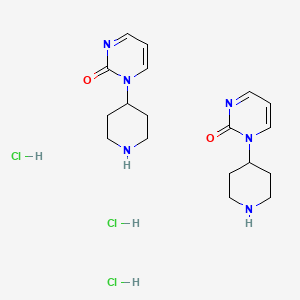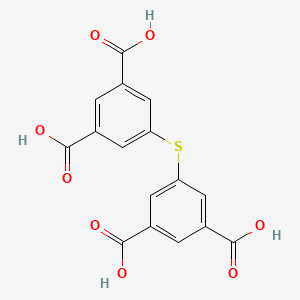
4-(Pyridin-4-ylethynyl)-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-4-ylethynyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with a pyridine ring via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to form the ethynyl linkage between the pyridine and naphthalene rings.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Pyridin-4-ylethynyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl linkage to an ethylene or ethane linkage.
Substitution: The naphthoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Nitrated or halogenated derivatives of the naphthoic acid moiety.
科学的研究の応用
4-(Pyridin-4-ylethynyl)-1-naphthoic acid has several scientific research applications:
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers due to its conjugated system.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 4-(Pyridin-4-ylethynyl)-1-naphthoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The ethynyl linkage and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
4-(Pyridin-4-ylethynyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthoic acid moiety.
3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid: Contains multiple pyridine rings and is used in the synthesis of dendritic analogues for dye-sensitized solar cells.
Uniqueness
4-(Pyridin-4-ylethynyl)-1-naphthoic acid is unique due to its combination of a naphthalene ring and a pyridine ring linked by an ethynyl group. This structure provides a unique set of electronic and steric properties that can be exploited in various applications, particularly in the design of new materials and pharmaceuticals.
特性
IUPAC Name |
4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKEXLSRIQFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8247874.png)



![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)


![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)



![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)

